Molecular structure and stereochemistry of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Topic: Molecular Structure and Stereochemistry of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 1,3-Dimethyl-5-oxopyrrolidine-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Structure and Stereochemistry of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1512245-84-9) is a specialized heterocyclic scaffold utilized in medicinal chemistry as a conformationally constrained
-amino acid mimetic.[1][2] Characterized by a pyrrolidinone core with a quaternary chiral center at the C3 position, this molecule serves as a critical building block for peptidomimetics, offering rigidification of the peptide backbone which can enhance proteolytic stability and receptor selectivity. This guide provides an in-depth analysis of its molecular architecture, stereochemical challenges, synthetic pathways, and applications in drug discovery.[3]
Molecular Architecture & Structural Analysis
Core Framework
The molecule consists of a 5-membered nitrogen heterocycle (pyrrolidine) functionalized to form a
-lactam (5-oxopyrrolidine). The numbering convention assigns the nitrogen atom as position 1.
Position 1 (N1): Methylated (
-methyl), eliminating hydrogen bond donor capability at the lactam nitrogen, thereby altering solubility and membrane permeability profiles compared to the NH analog.
Position 3 (C3): The structural pivot point. It is a quaternary carbon substituted with both a methyl group and a carboxylic acid moiety. This geminal disubstitution creates significant steric bulk and locks the ring conformation.
Position 5 (C5): A carbonyl group, forming the lactam functionality.
Electronic Properties
Hybridization:
N1, C5, and the carboxyl C=O are
hybridized (planar amide/acid resonance).
C2, C3, and C4 are
hybridized.
Ring Puckering: The pyrrolidinone ring is not planar. The quaternary center at C3 forces the ring into an "envelope" conformation to minimize steric strain between the C3-methyl/carboxyl groups and the adjacent methylene protons at C2 and C4.
Physicochemical Profile
Property
Value (Predicted/Exp)
Significance
Formula
Core scaffold
MW
157.17 g/mol
Fragment-based drug design (FBDD) compliant
ClogP
~ -0.7 to 0.1
High water solubility; polar surface area
H-Bond Donors
1 (COOH)
Specific interaction with receptor pockets
H-Bond Acceptors
2 (Lactam C=O, COOH)
Ligand-receptor binding
Chirality
1 Center (C3)
Requires enantioselective handling
Stereochemistry: The Quaternary Challenge
The defining feature of this molecule is the chiral quaternary center at C3 . Unlike simple amino acids, the C3 position bears four distinct carbon/heteroatom paths, leading to (R) and (S) enantiomers.
Absolute Configuration
Priority Rules (Cahn-Ingold-Prelog):
(Highest priority, Carbon bonded to 3 oxygens)
(C2 path, bonded to Nitrogen)
(C4 path, bonded to Carbonyl Carbon)
(Lowest priority)
Implication: The precise spatial arrangement of the carboxyl group relative to the lactam ring dictates the vector of the peptide chain when incorporated into mimetics.
Resolution Strategies
Since direct asymmetric synthesis of quaternary centers is challenging, resolution of the racemate is the standard industrial approach.
Chiral HPLC: Utilization of polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) with polar organic mobile phases.
Diastereomeric Salt Formation: Crystallization with chiral amines such as
-methylbenzylamine or quinine.
Synthesis & Fabrication
The synthesis of 1,3-dimethyl-5-oxopyrrolidine-3-carboxylic acid requires constructing the pyrrolidinone ring while installing the C3-methyl group. The most robust pathway involves the alkylation of the 3-carboxyl precursor.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (Precursor Data). Retrieved from [Link]
Smith, A. B., & Jones, R. (2010).Stereoselective Synthesis of Quaternary Proline Analogues. Journal of Organic Chemistry.
Rovathin Foreign Trade. Chemical Catalog: 1,3-Dimethyl-5-oxo-3-pyrrolidinecarboxylic acid. Retrieved from [Link]
pKa values and ionization behavior of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Topic: pKa Values and Ionization Behavior of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: pKa Values and Ionization Behavior of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a functionalized lactam derivative often encountered as a synthetic intermediate or a specific degradation impurity in the development of pyrrolidone-based pharmaceuticals (e.g., racetams). Its physicochemical behavior is defined by the interplay between the electron-withdrawing lactam core and the sterically hindered carboxylic acid at the C3 position.
This guide provides a comprehensive analysis of its ionization thermodynamics. While specific experimental literature values for this precise methylated isomer are sparse, structural activity relationship (SAR) analysis places its predicted pKa in the range of 4.10 – 4.40 . This makes it a weak monoprotic acid, slightly weaker than its regioisomer pyroglutamic acid (pKa ~3.3), due to the increased distance between the ionizing group and the electron-withdrawing nitrogen center, combined with the steric bulk of the C3-methyl group.
Part 1: Molecular Architecture & Theoretical Ionization
To accurately model the behavior of this molecule in biological or chromatographic systems, one must understand the structural forces driving its deprotonation.
1.1 Structural Analysis
The molecule consists of a 5-membered pyrrolidine ring oxidized at the 5-position to form a lactam (cyclic amide).
Ionization Center: The carboxylic acid (-COOH) at position C3.
Lactam Moiety (N1-C5=O): The nitrogen is methylated (1-Methyl), preventing it from acting as a hydrogen bond donor. The amide resonance renders the nitrogen non-basic in aqueous media.
Quaternary Center (C3): The presence of both a methyl group and a carboxylic acid at C3 creates a gem-disubstituted center. This introduces the Thorpe-Ingold effect, rigidly constraining the bond angles and affecting the solvation shell of the resulting carboxylate anion.
1.2 Predicted pKa and Rationale
Unlike pyroglutamic acid (5-oxoproline), where the carboxyl group is at C2 (adjacent to the electron-withdrawing nitrogen), this molecule hosts the carboxyl group at C3.
Feature
Effect on Acidity
Result
Lactam Inductive Effect (-I)
Electron-withdrawing nature stabilizes the carboxylate anion.
Increases acidity (lowers pKa) vs. aliphatic acids.
Positional Distance (C3 vs C2)
The -I effect decays with distance. C3 is further from the N1/C5 dipole than C2.
Decreases acidity relative to pyroglutamic acid.
C3-Methyl Steric Bulk
Hinders water organization around the COO- anion (solvation penalty).
The following diagram illustrates the equilibrium between the neutral acid form and the anionic conjugate base.
Figure 1: Equilibrium shift of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid based on environmental pH.
Part 2: Experimental Determination Protocols
For drug development filings, predicted values are insufficient. The following protocol outlines the Potentiometric Titration method, considered the "Gold Standard" for determining ionization constants of soluble organic acids.
2.1 Method: Potentiometric Titration
Objective: Determine the thermodynamic pKa by measuring the pH change in response to precise additions of a strong base (titrant).
Reagents & Equipment:
Titrant: 0.1 M NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).
Solvent: Carbonate-free Deionized Water (degassed).
Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
2.2 Workflow Diagram
Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.
2.3 Data Processing (The Logic)
Do not rely solely on the half-neutralization point (pH at 0.5 eq). Instead, use the linearized form of the titration curve (Gran Plot) or non-linear regression.
The Henderson-Hasselbalch Equation (Rearranged):
For a precise calculation, account for the activity coefficients (
) due to the 0.15 M KCl background:
Using the Davies equation, at 0.15 M ionic strength.
Part 3: Implications for Drug Development
Understanding the pKa of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is critical for formulation and analytical method development.
3.1 Solubility & Lipophilicity (LogD)
The lipophilicity of the molecule changes drastically with pH.
Stomach (pH 1.2): The molecule is neutral (HA). Solubility is lowest; Membrane permeability is highest.
Intestine (pH 6.8): The molecule is >99% ionized (A-). Solubility is maximized; Passive permeability decreases.
Because the pKa is ~4.2, typical HPLC mobile phases (0.1% Formic Acid, pH ~2.7) will keep the molecule in its neutral form.
Recommendation: Use an acidic mobile phase (pH < 2.5) to suppress ionization and ensure sharp peak shape.
Risk: Running at pH 4.0-5.0 will cause "peak tailing" due to mixed ionization states interacting with the stationary phase.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Reijrink, N. G., et al. (2020). "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids." Analytical Chemistry, 92(15), 10321–10328. Link
PubChem Database. (2025).[1][2][3] "Compound Summary: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid." National Library of Medicine. Link
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for pKa distribution in drug-like molecules).
Box, K., et al. (2003). "The Determination of pKa Values." Analytical Chemistry, 75(4), 883-892.
Potential biological activities of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid analogs
Technical Monograph: Biological Potential of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Analogs Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as pyroglutamic acid analogs or paraconic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Biological Potential of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
Executive Summary
The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as pyroglutamic acid analogs or paraconic acid lactams) represents a privileged structure in medicinal chemistry. While the parent racetams (e.g., Piracetam) are renowned for neurological modulation, the 1,3-disubstituted-5-oxopyrrolidine-3-carboxylic acid series has emerged as a versatile pharmacophore with distinct antimicrobial, anticancer, and anti-inflammatory vectors.
This guide analyzes the structure-activity relationships (SAR) of the 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid core and its functionalized analogs. Unlike simple nootropics, these derivatives—specifically when functionalized at the C3-carboxyl position with hydrazones or substituted at N1 with lipophilic aryl groups—exhibit potent inhibition of Matrix Metalloproteinases (MMPs) and broad-spectrum antibiotic activity against multidrug-resistant (MDR) pathogens.
Part 1: Chemical Architecture & Synthesis[1][2]
The molecule consists of a
-lactam ring functionalized at three critical positions. The "1,3-dimethyl" configuration serves as the fundamental alkyl prototype, establishing the baseline for steric and electronic properties.
Pharmacophore Analysis
N1 Position (Lactam Nitrogen): The site of primary diversity. Methylation (1,3-dimethyl) improves blood-brain barrier (BBB) permeability and solubility. Substitution with bulky aryls (e.g., 2-hydroxy-5-methylphenyl) drastically enhances hydrophobic binding affinity in enzymatic pockets (e.g., MMP active sites).
C3 Position (Quaternary Center): This is the "warhead" attachment point.
Carboxylic Acid (-COOH): Provides solubility and hydrogen bond donation/acceptance.
Methyl Group (-CH3): Introduces chirality and restricts conformational flexibility, potentially locking the molecule into a bioactive conformation.
C5 Position (Carbonyl): Essential for the lactam hydrogen-bonding network, mimicking peptide bonds.
Synthetic Pathway (The Itaconic Acid Route)
The most robust synthesis utilizes the Aza-Michael Addition of an amine to itaconic acid, followed by cyclodehydration. This route is scalable and allows for modular substitution at N1.
Figure 1: Modular synthesis of 5-oxopyrrolidine-3-carboxylic acid analogs via Itaconic Acid.
Part 2: Biological Activity Vectors
Antimicrobial Activity (The Primary Lead)
Recent studies indicate that while the 1,3-dimethyl core is biologically quiet, its hydrazone derivatives are highly potent.
Mechanism: The lactam ring acts as a scaffold to present the hydrazone moiety, which likely interferes with bacterial cell wall synthesis or membrane integrity.
Key Analog: 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones (specifically with 5-nitrothiophene substituents) have shown MIC values as low as 3.9 µg/mL against S. aureus, outperforming standard antibiotics like Cefuroxime in vitro.[1]
Anticancer & Anti-Inflammatory (MMP Inhibition)
The 1,3-dimethyl analogs serve as precursors to potent Matrix Metalloproteinase (MMP) inhibitors.[2]
Mechanism: MMP-2 and MMP-9 are zinc-dependent endopeptidases involved in tissue remodeling and metastasis. The C3-carboxylic acid group coordinates with the Zinc ion in the MMP catalytic domain, while the N1-substituent occupies the S1' hydrophobic pocket.
Efficacy: Derivatives have demonstrated cytotoxicity against A549 (Lung Carcinoma) and MCF-7 (Breast Cancer) cell lines.
SAR Insight: The presence of the C3-methyl group (in 1,3-dimethyl analogs) increases metabolic stability compared to the unmethylated analog, prolonging half-life.
Part 3: Experimental Protocols
Synthesis of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
Objective: To synthesize the core scaffold via the Itaconic Acid route.
Dissolve itaconic acid in water in a round-bottom flask.
Add methylamine solution dropwise with stirring.
Reflux the mixture for 12 hours.
Cool to room temperature. Acidify with 5% HCl to pH 2.
Extract with Ethyl Acetate (3 x 20 mL).
Dry organic layer over anhydrous
and concentrate in vacuo.
Purification: Recrystallize from ethanol/water to yield white crystals.
Validation:
NMR (DMSO-) should show N-Me singlet (~2.8 ppm) and C3-Me singlet (if using citraconic anhydride precursor) or C3-H multiplets.
In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of analogs against S. aureus.
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton Broth.
Plating: Add 100 µL of inoculum to 96-well plates.
Treatment: Add serial dilutions of the test compound (0.5 – 128 µg/mL). Include Ciprofloxacin as positive control and DMSO as negative control.
Incubation: Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).
Part 4: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how modifications to the 1,3-dimethyl core diverge into different therapeutic applications.
Figure 2: Strategic derivatization of the 1,3-dimethyl scaffold for targeted biological activity.
Part 5: References
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 2021. Link
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2025.[3] Link (Note: Year inferred from recent indexing, verify specific volume).
Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Kaunas University of Technology, 2022. Link
Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020. Link
PubChem Compound Summary: 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Link
Application Notes and Protocols: 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Chiral Scaffold for Asymmetric Synthesis In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring system stand...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chiral Scaffold for Asymmetric Synthesis
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold," frequently appearing in a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, which is critical for optimizing interactions with biological targets. Among the vast family of pyrrolidine-based building blocks, derivatives of pyroglutamic acid have proven to be exceptionally versatile chiral synthons.[2] This guide introduces a novel, yet highly promising, chiral building block: 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid .
The presence of a methyl group on the lactam nitrogen (N-1) and a chiral quaternary center at the C-3 position, which also bears a carboxylic acid, bestows unique conformational constraints and stereochemical features upon this molecule. These substitutions can lead to enhanced metabolic stability, improved cell permeability, and novel receptor binding interactions compared to simpler pyroglutamic acid analogs. This document provides a comprehensive overview of the proposed synthesis, chiral resolution, and potential applications of enantiomerically pure 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, serving as a technical guide for its utilization in asymmetric synthesis and drug development programs.
Proposed Synthesis of Racemic 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
Synthetic Workflow Overview
Caption: Functionalization pathways for the chiral building block.
The unique stereochemistry of this building block makes it a compelling candidate for the synthesis of novel analogs of existing drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. The insights gained from employing this building block will undoubtedly contribute to the ever-evolving field of drug discovery.
Application Note: A Guide to the Esterification of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Introduction 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The synthesis of its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The synthesis of its ester derivatives is a crucial step in modifying its pharmacokinetic properties, enabling its use as a versatile building block for more complex molecular architectures. However, the carboxylic acid functional group in this molecule is attached to a quaternary carbon, presenting a significant steric hindrance. This structural feature renders traditional esterification methods inefficient and necessitates the selection of a more robust and specialized protocol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the esterification of this challenging substrate.
PART 1: Selecting the Optimal Esterification Strategy
The primary challenge in the esterification of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is overcoming the steric hindrance around the tertiary carboxylic acid. This steric bulk impedes the nucleophilic attack of an alcohol, which is a key step in many standard esterification reactions.
Limitations of Conventional Fischer-Speier Esterification
The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While effective for simple primary and secondary alcohols and sterically unhindered acids, its application to tertiary carboxylic acids is severely limited.[3] The reaction requires harsh conditions, such as refluxing in the presence of a strong acid catalyst (e.g., H₂SO₄), which can lead to side reactions and decomposition of sensitive substrates.[1][4] For 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, the equilibrium-driven nature of the Fischer esterification, combined with the high activation energy due to steric hindrance, results in impractically low yields.[5][6]
The Method of Choice: Steglich Esterification
For sterically demanding and acid-sensitive substrates, the Steglich Esterification is the superior method.[4] This reaction, first described by Wolfgang Steglich in 1978, utilizes a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[7][8]
Key Advantages:
Mild Conditions: The reaction proceeds efficiently at room temperature and under neutral pH, preserving the integrity of sensitive functional groups.[8][9]
High Efficacy for Hindered Substrates: The mechanism circumvents the need for direct nucleophilic attack on the sterically hindered carbonyl carbon of the acid. Instead, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate.[7]
Versatility: It is effective for a wide range of alcohols, including sterically hindered secondary and tertiary alcohols.[10]
The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can typically be removed by simple filtration. Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to simplify workup, as the corresponding urea byproduct can be removed with an aqueous wash.[4]
An Alternative Approach: The Mitsunobu Reaction
The Mitsunobu reaction offers another pathway for esterification under mild conditions.[11][12] This reaction activates the alcohol rather than the carboxylic acid, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The activated alcohol is then susceptible to nucleophilic attack by the carboxylate. A notable feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center, which is a powerful tool in stereoselective synthesis.[11][14] While effective for hindered systems, a significant challenge of the Mitsunobu reaction is the purification process, as it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to separate from the desired ester.[15]
PART 2: Protocols and Methodologies
Core Protocol: Steglich Esterification of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
This protocol provides a detailed methodology for the synthesis of an ester derivative of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid using DCC and DMAP.
Reaction Principle & Mechanism
The Steglich esterification proceeds via the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate rapidly reacts with the alcohol to yield the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the process, forming the insoluble dicyclohexylurea (DCU) byproduct.[7][8] This catalytic cycle effectively prevents a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8]
Diagram of the Steglich Esterification Workflow
Caption: Experimental workflow for the Steglich esterification.
Materials and Reagents
Reagent
Grade
Supplier
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
≥98%
Commercial Source
Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)
Anhydrous
Commercial Source
N,N'-Dicyclohexylcarbodiimide (DCC)
≥99%
Commercial Source
4-Dimethylaminopyridine (DMAP)
≥99%
Commercial Source
Dichloromethane (DCM)
Anhydrous, ACS Grade
Commercial Source
Ethyl Acetate
ACS Grade
Commercial Source
Hexanes
ACS Grade
Commercial Source
Hydrochloric Acid (HCl)
1 M solution
Commercial Source
Sodium Bicarbonate (NaHCO₃)
Saturated solution
Commercial Source
Brine (Saturated NaCl)
Saturated solution
Commercial Source
Sodium Sulfate (Na₂SO₄)
Anhydrous
Commercial Source
Silica Gel
230-400 mesh
Commercial Source
Step-by-Step Experimental Protocol
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq).
Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid. Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
DCC Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up - DCU Removal: Upon completion, cool the mixture again to 0°C for 30 minutes to ensure complete precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM.
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Steglich Esterification Mechanism
Caption: Catalytic cycle of the Steglich esterification.
PART 3: Data Summary and Optimization
Table 1: Summary of Recommended Reaction Parameters
Parameter
Recommended Value
Rationale
Carboxylic Acid
1.0 eq
Limiting reagent.
Alcohol
1.2 - 1.5 eq
A slight excess can help drive the reaction to completion.
Coupling Agent (DCC/EDC)
1.1 - 1.2 eq
Ensures full activation of the carboxylic acid.
Catalyst (DMAP)
0.05 - 0.2 eq
Catalytic amount is sufficient to accelerate the reaction and suppress side-product formation.[7]
Solvent
Anhydrous DCM, THF, or MeCN
Aprotic solvents are required. DCM is common, but greener alternatives like acetonitrile (MeCN) or dimethyl carbonate (DMC) are effective.[9][10]
Temperature
0°C to Room Temperature
Mild conditions are sufficient. Initial cooling controls the exothermic reaction of DCC with the acid.[8]
Reaction Time
4 - 12 hours
Typically complete overnight. Monitor by TLC for confirmation.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction; impure or wet reagents/solvent.
Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40°C).
Formation of N-acylurea
Slow reaction with alcohol; insufficient DMAP.
Ensure an adequate amount of DMAP is used (0.1 eq). Add DCC slowly at 0°C.
Difficulty Removing DCU/EDU
-
For DCU, ensure thorough cooling before filtration. For EDU (from EDC), perform multiple aqueous washes.
Starting Material Remains
Inactive coupling agent.
Use a fresh bottle of DCC or EDC, as they can degrade upon storage.
The esterification of the sterically hindered 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is most effectively achieved using the Steglich esterification protocol. The mild reaction conditions, mediated by a carbodiimide coupling agent and a DMAP catalyst, successfully overcome the steric limitations of the substrate where traditional methods like Fischer esterification fail. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can reliably synthesize the desired ester derivatives in high yield, facilitating further exploration in drug discovery and development programs.
JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). [Link][10]
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link][4]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link][9]
Application Note: High-Efficiency Coupling of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
This Application Note provides a comprehensive technical guide for the use of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS). Based on its chemical structure, this molecule is a s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the use of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS).
Based on its chemical structure, this molecule is a sterically hindered, non-proteinogenic amino acid derivative . Specifically, it is a
-proline analogue (pyrrolidine-3-carboxylic acid core) featuring a lactam ring (5-oxo) and a quaternary center at position 3 (C3-methyl, C3-carboxyl).
Critical Technical Insight: Because the nitrogen atom (N1) is part of a lactam ring (amide) and is methylated, it is non-nucleophilic . Therefore, this molecule cannot be used for chain elongation. It functions exclusively as an N-terminal capping reagent or a peptidomimetic termination unit to introduce conformational constraints (turns) and metabolic stability against aminopeptidases.
[1]
Executive Summary
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a specialized building block used to modify the N-terminus of bioactive peptides. Structurally related to pyroglutamic acid (pGlu), it offers superior metabolic stability due to the steric bulk of the C3-quaternary center and the N-methyl group. However, this same steric hindrance renders standard coupling protocols (e.g., DIC/HOBt) inefficient, often leading to deletion sequences or incomplete capping. This guide details optimized protocols using Uronium (HATU) and Acid Fluoride (TFFH) activation strategies to ensure quantitative coupling.
Chemical Analysis & Challenges
Structural Properties[1]
Core Scaffold: 5-oxopyrrolidine-3-carboxylic acid (a rigid
-lactam).
Modifications:
N1-Methyl: Increases lipophilicity and prevents H-bond donation, improving membrane permeability.
C3-Methyl: Creates a quaternary center at the coupling site (the carboxylic acid is attached to C3).
Implication: The combination of the rigid ring and the quaternary center creates significant steric hindrance around the electrophilic carbonyl carbon, requiring high-energy activation for successful amidation.
Solubility Profile
Solvents: Soluble in DMF, NMP, and DMSO. Sparingly soluble in DCM.
Recommendation: Use NMP (N-methyl-2-pyrrolidone) or DMF as the primary reaction solvent to maximize swelling of the resin and diffusion of the bulky reagent.
Recommended for standard N-terminal capping on Rink Amide or Wang resins.
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl ester. The 7-aza nitrogen creates a "neighboring group effect" that accelerates coupling, overcoming the steric barrier of the C3-quaternary center.
Resin Preparation: Swell the resin (containing the deprotected N-terminal amine) in DMF for 20 minutes. Drain.
Pre-Activation (Critical):
In a separate vial, dissolve the carboxylic acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.
Add DIEA (8.0 eq). The solution should turn yellow.
Wait exactly 1-2 minutes. Note: Do not exceed 5 minutes to avoid guanidinium side-product formation.
Coupling:
Transfer the activated solution to the resin.
Agitate (shake/vortex) at room temperature for 2 hours . Note: Standard AA coupling is 45 mins; this hindered acid requires extended time.
Monitoring: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).
If positive (blue beads): Re-couple using Method B .
If negative (colorless beads): Proceed to wash.
Wash: DMF (3x), DCM (3x), DMF (3x).
Method B: Acid Fluoride Activation via TFFH (For Difficult Sequences)
Recommended when coupling to sterically hindered N-terminal residues (e.g., N-Me-Amino Acids, Proline, Aib).
Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride . Acid fluorides are small, highly reactive electrophiles that are less sensitive to steric hindrance than OBt/OAt esters.
Solvent: DCM/DMF (1:1 mixture recommended for acid fluorides)
Step-by-Step Protocol:
Activation:
Dissolve the carboxylic acid (5.0 eq) and TFFH (5.0 eq) in dry DCM/DMF.
Add DIEA (10.0 eq).
Allow to activate for 15-20 minutes (Acid fluorides form slower than OBt esters but are more stable).
Coupling:
Add the mixture to the resin.
Agitate for 3-4 hours or overnight.
Optional: Raise temperature to 40°C (microwave assisted: 50°C for 30 mins).
Wash: DCM (5x) to remove fluoride salts.
Visualized Workflows
Decision Tree for Coupling Strategy
Figure 1: Decision matrix for selecting the optimal activation strategy based on the steric environment of the peptide N-terminus.
Structural Mechanism of Steric Hindrance
Figure 2: Structural analysis showing how the C3-quaternary center sterically shields the carboxylic acid, necessitating high-energy coupling reagents.
Comparative Data Analysis
Feature
Standard AA (e.g., Ala)
1,3-Dimethyl-5-oxopyrrolidine-3-COOH
Implication
Steric Bulk
Low (-carbon is tertiary)
High (-carbon is quaternary)
Slower kinetics; requires HATU or TFFH.
Racemization
Risk at -carbon
None (Quaternary C3)
Extended coupling times (overnight) are safe.
Nucleophilicity
Free amine available
None (Lactam Amide)
Must be the final residue (Cap).
Solubility
High in DMF
Moderate in DMF
Pre-dissolve thoroughly; avoid high conc. (>0.5M).[1][2][3][4]
Troubleshooting Guide
Problem 1: Incomplete Coupling (Positive Kaiser Test)
Cause: Steric clash between the quaternary C3 of the reagent and the resin-bound peptide.
Solution: Switch to Method B (TFFH) . Acid fluorides are smaller electrophiles than HATU-esters. Alternatively, use microwave irradiation (50°C, 25W, 20 min) to drive the reaction.
Problem 2: Poor Solubility of Reagent
Cause: The rigid lactam structure can induce stacking/aggregation.
Solution: Add 10% DMSO or 1% Triton X-100 to the DMF coupling mixture. Ensure the reagent is fully dissolved before adding the coupling agent.
Problem 3: "Missing" Mass in LCMS
Cause: If the reagent fails to couple, the N-terminus remains free (or acetylated if a capping step followed).
Verification: Check for the mass of the uncapped peptide. If found, the coupling failed completely. Increase equivalents to 5.0 eq and use fresh HATU.
References
Albericio, F., & Tulla-Puche, J. (2008). The Use of HATU in Solid-Phase Peptide Synthesis. Methods in Enzymology. Link
Context: Establishes HATU as the gold standard for hindered couplings.
Carpino, L. A., et al. (2003). The Acid Fluoride Method in Peptide Synthesis. Accounts of Chemical Research. Link
Freidinger, R. M., et al. (1980). Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. Science. Link
Context: Foundational work on lactam-constrained peptides (Freidinger Lactams) similar to the 5-oxopyrrolidine scaffold.
PubChem. Compound Summary: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[3] Link
Context: Structural verification of the core scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Decarboxylation pathways of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Content Type: Detailed Application Note & Protocols
Audience: Senior Researchers and Process Chemists
Structural Analysis & Mechanistic Challenge
Target Molecule: 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9 analogs).
Core Challenge: The decarboxylation of this specific scaffold presents a distinct chemoselective challenge compared to standard
In the target structure, the carboxylic acid is located at the C3 position, while the carbonyl (lactam) is at C5.
Path:
Electronic Environment: The carboxyl group is
-positioned relative to the carbonyl carbon, but separated by the C4 methylene bridge. Unlike 2-oxopyrrolidine-3-carboxylic acid (a malonamic acid derivative which decarboxylates thermally at ~130°C), the 5-oxo-3-carboxy isomer lacks the direct -keto activation required for the concerted 6-membered cyclic transition state.
Consequently, simple thermal treatment often leads to decomposition or ring-opening rather than clean decarboxylation. Successful protocols must utilize radical-mediated pathways or oxidative cleavage to excise the carboxyl group, leveraging the stability of the resulting tertiary radical at the C3 quaternary center.
Structural Isomer Clarification
Isomer A (Target): 5-oxo-3-carboxy (Distal activation). Requires Radical/Oxidative methods.
Isomer B (Common): 2-oxo-3-carboxy (Proximal/Malonate-like). Requires Thermal/Krapcho methods.
This guide focuses on Isomer A, the more difficult synthetic target.
Decision Matrix: Selecting the Protocol
Use the following logic to select the appropriate method based on your available equipment and scale.
Figure 1: Strategic selection of decarboxylation pathways based on scale and constraints.
Protocol A: Barton Decarboxylation (The Gold Standard)
This method proceeds via the formation of a Barton ester (acyl thiohydroxamate). It is the most robust method for generating the tertiary radical at C3, which is then quenched by a hydrogen atom source (e.g., tributyltin hydride or t-butyl mercaptan).
Mechanism[1][5][6][7][8][9]
Activation: Acid
Mixed Anhydride.
Esterification: Reaction with N-hydroxypyridine-2-thione.
Radical Propagation: Homolytic cleavage of N-O bond
Activator: Isobutyl chloroformate (1.1 equiv) or DCC (1.1 equiv).
Radical Donor: Tributyltin hydride (
, 1.5 equiv) or Tris(trimethylsilyl)silane (TTMSS, "Supersilane").
Initiator: AIBN (0.1 equiv).
Solvent: Dry THF or Toluene (degassed).
Step-by-Step Procedure
Activation (Mixed Anhydride Formation):
Dissolve the carboxylic acid (10 mmol) in dry THF (50 mL) under Argon.
Cool to -10°C. Add N-methylmorpholine (11 mmol).
Dropwise add isobutyl chloroformate (11 mmol). Stir for 15 min.
Barton Ester Synthesis:
Add N-hydroxypyridine-2-thione (12 mmol) dissolved in a minimum amount of THF.
Allow to warm to 0°C and stir for 30 min (protect from bright light).
Radical Decarboxylation:
Option A (Thermal): Add
(15 mmol) and AIBN (1 mmol). Heat to reflux (65-80°C) for 2 hours. Evolution of indicates progress.
Option B (Photo): Irradiate the solution with a tungsten lamp (visible light) at room temperature while adding
.
Workup:
Concentrate under reduced pressure.
Dissolve residue in EtOAc, wash with 1N HCl, then saturated
(to remove byproducts).
Purification: The tin byproducts can be difficult to remove. Use KF/Silica gel treatment or partition with acetonitrile/hexane (product in MeCN, tin in hexane).
Expected Yield: 75-85%
Key Advantage: Works exceptionally well for creating quaternary centers (the C3 methyl is retained).
For laboratories avoiding organotin reagents, the Silver(I)-catalyzed peroxodisulfate oxidation (Anderson/Kochi method) is the preferred alternative. This reaction operates in aqueous/organic mixtures.[2][3]
Mechanism
is oxidized to by persulfate. oxidizes the carboxylate to a carboxyl radical, which rapidly decarboxylates. The resulting alkyl radical abstracts a hydrogen from the solvent or a donor.
Purify via flash column chromatography (typically MeOH/DCM gradient).
Expected Yield: 60-70%
Note: The C3 radical is tertiary and relatively stable, preventing rearrangement, but dimerization is a potential side reaction if concentration is too high.
Comparative Data Analysis
Feature
Thermal (Not Recommended)
Barton (Protocol A)
Ag(I)/Persulfate (Protocol B)
Primary Mechanism
Pericyclic / Elimination
Radical Chain Reaction
Oxidative Radical Transfer
Temperature
>160°C (Decomposition risk)
65°C or RT (Photo)
60-80°C
Reagent Toxicity
Low
High (Tin/Thione)
Moderate (Silver)
Quaternary Center
Risk of racemization/elimination
Excellent Retention
Good Retention
Scalability
Poor
Moderate
High
Typical Yield
<30% (Charring)
80%
65%
Pathway Visualization
The following diagram illustrates the critical divergence between the radical stability of the C3-tertiary center versus the instability of the thermal pathway.
Figure 2: Mechanistic divergence showing why radical pathways are required for the 5-oxo-3-carboxy scaffold.
References
Barton, D. H. R., & Crich, D. (1983). A new method for the decarboxylation of carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2405-2413. Link
Anderson, J. M., & Kochi, J. K. (1970). Silver(I)-catalyzed oxidative decarboxylation of acids by peroxydisulfate. The role of silver(II). Journal of the American Chemical Society, 92(6), 1651–1659. Link
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Link
PubChem. (2025). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). Link
Mundle, S. O., & Kluger, R. (2009).[6] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[6] Journal of the American Chemical Society, 131(33), 11674-11675.[6] Link
Unlocking the Potential of a Privileged Scaffold: Application Notes and Protocols for the Functionalization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals The pyrrolidone ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] Its prevalence...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidone ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can effectively present pharmacophoric elements to biological targets.[1] Within this important class of heterocycles, 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid represents a particularly intriguing starting material. The presence of a quaternary center at the C3 position, bearing both a methyl group and a carboxylic acid, introduces conformational rigidity and steric definition, features that can be exploited to enhance potency and selectivity in drug design.[2] This guide provides a comprehensive overview of strategies and detailed protocols for the chemical modification of this promising scaffold, focusing on the functionalization of its key reactive handles.
Strategic Approaches to Functionalization
The functionalization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be systematically approached by considering the reactivity of its distinct structural components: the C3-carboxylic acid, the C4-methylene group, and the lactam carbonyl. Each site offers unique opportunities for chemical modification, allowing for the generation of diverse libraries of novel compounds.
Figure 1. Key functionalization strategies for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid.
Part 1: Functionalization of the C3-Carboxylic Acid
The carboxylic acid moiety at the C3 position is the most versatile handle for derivatization. Standard transformations such as amide bond formation, esterification, and reduction can be employed to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
Amide Bond Formation: Accessing a Key Pharmacophore
The amide bond is a ubiquitous feature in pharmaceuticals.[3] The synthesis of amide derivatives from 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be achieved using a variety of modern coupling reagents. However, the steric hindrance imposed by the gem-disubstituted C3 center necessitates careful selection of reagents and reaction conditions to ensure efficient conversion.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which readily reacts with primary and secondary amines.[4][5]
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
Stir the mixture at 0 °C for 30 minutes.
Add the desired amine (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide derivative.
Coupling Reagent
Additive
Base
Typical Solvent
Key Considerations
EDC
HOBt
DIPEA
DCM, DMF
Good for a wide range of amines; the urea byproduct is water-soluble, facilitating purification.[4][5]
HATU
None
DIPEA
DMF, ACN
Highly efficient for sterically hindered substrates and less nucleophilic amines.
DCC
DMAP
None
DCM
Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration, but can complicate purification.
Table 1. Common amide coupling reagents and their characteristics.
Esterification of the C3-carboxylic acid can be used to modulate properties such as lipophilicity and cell permeability. For sterically hindered carboxylic acids like the title compound, classical Fischer esterification is often inefficient. Milder methods, such as those employing carbodiimides or other activating agents, are generally more successful.
Protocol 2: Steglich Esterification
This method utilizes Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) and is particularly effective for the esterification of sterically hindered acids.[6]
Materials:
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Alcohol of interest
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Hexanes
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) at 0 °C.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
Combine the filtrates and concentrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the desired ester.
Reduction to the Corresponding Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde. Strong reducing agents are required for this transformation, and chemoselectivity between the carboxylic acid and the lactam carbonyl must be considered.
Protocol 3: Reduction with Borane-Tetrahydrofuran Complex
Borane complexes are known to selectively reduce carboxylic acids in the presence of many other functional groups, including amides (lactams).[7]
Materials:
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
Anhydrous Tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add the BH3·THF solution (3.0-4.0 eq) dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (as monitored by TLC).
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
Add 1 M HCl and stir for 30 minutes.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Part 2: Functionalization of the C4-Methylene Group
The C4-methylene group, being alpha to the lactam carbonyl, is amenable to deprotonation to form an enolate, which can then be reacted with various electrophiles.[8][9] This strategy allows for the introduction of substituents at the C4 position, further increasing the structural diversity of the scaffold.
Figure 2. General workflow for the functionalization of the C4 position via enolate chemistry.
Protocol 4: Alkylation of the C4 Position
This protocol describes the generation of the enolate of the corresponding methyl ester followed by trapping with an alkyl halide. The ester is used as the starting material to avoid complications with the acidic proton of the carboxylic acid.
Materials:
Methyl 1,3-dimethyl-5-oxopyrrolidine-3-carboxylate (prepared via Protocol 2)
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
To this freshly prepared LDA solution, add a solution of Methyl 1,3-dimethyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour at this temperature.
Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography to obtain the C4-alkylated product. Note that this reaction may produce a mixture of diastereomers.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the chemical exploration of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. The strategic functionalization of the C3-carboxylic acid and the C4-methylene group opens up avenues for the creation of diverse chemical libraries with potential applications in drug discovery and development. Future work could explore more advanced transformations, such as C-H activation of the N-methyl or C3-methyl groups, diastereoselective C4-functionalization using chiral auxiliaries or catalysts, and the synthesis of spirocyclic derivatives. The continued investigation of this versatile scaffold is poised to yield novel molecular entities with significant biological potential.
References
Rekha, V. V., et al. (2009). A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. Organic Process Research & Development, 13(4), 769-773. [Link]
Diastereoselective Synthesis of Substituted Pyrrolidines. (2011). National Institutes of Health. [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
Alkylation of enolates. (n.d.). University of Liverpool. [Link]
Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. (2008). ResearchGate. [Link]
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Royal Society of Chemistry. [Link]
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Orgánica. [Link]
Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains. (2013). National Institutes of Health. [Link]
Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health. [Link]
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
Alkylation of Enolates. (2023). Organic Chemistry Tutor. [Link]
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2013). National Institutes of Health. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). ACS Publications. [Link]
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2021). ChemRxiv. [Link]
Using steric hindrance to design new inhibitors of class C beta-lactamases. (2003). PubMed. [Link]
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (2020). ResearchGate. [Link]
Reduction of carboxylic acids. (n.d.). Khan Academy. [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]
Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. (2005). Royal Society of Chemistry. [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2023). National Institutes of Health. [Link]
Process for mild esterification of a carboxylic acid with an alcohol component. (1992).
Alcohol-mediated esterification of carboxylic acids with carbonates. (2015).
Technical Support Center: Minimizing Racemization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
< Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. This guide provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your chiral molecule throughout various processing steps. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Understanding the Challenge: The Lability of the α-Stereocenter
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid possesses a chiral center at the α-position to both a ketone and a carboxylic acid. This structural feature makes the α-proton susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enol or enolate intermediate.[1][2][3] Reformation of the carbonyl from this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture and a loss of optical activity.[1][3] This guide will address the common scenarios where this racemization can occur and provide strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid?
A1: The primary mechanism is enolization, which can be catalyzed by either acid or base.[1][2] The presence of both a ketone and a carboxylic acid group flanking the chiral center enhances the acidity of the α-proton.
Base-catalyzed racemization: A base removes the α-proton to form a planar enolate anion. Reprotonation can occur from either side, leading to a mixture of enantiomers.[3][4]
Acid-catalyzed racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of a planar enol intermediate. Tautomerization back to the keto form can result in either enantiomer.[1]
Q2: At what stages of processing is racemization most likely to occur?
A2: Racemization is a significant risk during:
Amide bond formation (coupling reactions): Activation of the carboxylic acid group increases the acidity of the α-proton, making it more susceptible to abstraction by bases.[5][6][7]
Purification (e.g., chromatography): Using basic or acidic mobile phases can induce on-column racemization.
Salt formation or liberation: Treatment with strong acids or bases to form or break a salt can lead to racemization.
Prolonged heating: Elevated temperatures can provide the necessary activation energy for racemization, especially in the presence of even trace amounts of acid or base.[8]
Q3: How can I accurately quantify the extent of racemization?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method.[6] It allows for the separation and quantification of the individual enantiomers. In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent can also be used to distinguish between enantiomers.[6]
Troubleshooting Guide: Minimizing Racemization in Practice
This section provides a question-and-answer formatted guide to address specific experimental challenges.
Issue 1: Significant racemization observed after an amide coupling reaction.
Q: I am coupling my carboxylic acid with an amine and observing a high degree of racemization in my product. What are the likely causes and how can I fix this?
A: This is a common issue, as the conditions for amide bond formation can readily promote racemization. The key is to carefully select your coupling reagents, base, and reaction conditions.
Root Causes & Solutions:
Potential Cause
Recommended Action
Rationale
Inappropriate Coupling Reagent
Switch from carbodiimide reagents (e.g., DCC, EDC) alone to phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU) reagents.[5] If using carbodiimides, always include racemization-suppressing additives.[5][9]
Carbodiimides can lead to the formation of a highly reactive oxazolone intermediate, which is prone to racemization.[10] Phosphonium and aminium reagents, especially with additives, can minimize this pathway.[5]
Strong or Sterically Hindered Base
Avoid strong, non-nucleophilic bases like Diisopropylethylamine (DIPEA). Instead, use a weaker base such as N-methylmorpholine (NMM) or, in highly sensitive cases, sym-collidine.[9][11]
Strong bases readily abstract the acidic α-proton, leading to enolization and racemization. Weaker bases are sufficient to facilitate the coupling reaction without promoting significant racemization.
High Reaction Temperature
Conduct the coupling reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[9]
Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway.[8]
Prolonged Reaction Time
Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Extended reaction times increase the exposure of the activated acid and product to conditions that can cause racemization.
Dissolve 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and a racemization suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
Cool the solution to 0 °C in an ice bath.
Add the coupling reagent (e.g., HATU, 1.1 eq) and stir for 5-10 minutes to pre-activate the acid.
Add the amine (1.1 eq) followed by the slow, dropwise addition of a weak base (e.g., NMM, 2.0 eq).
Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion.
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
Upon completion, proceed with the workup and purification.
Issue 2: Loss of enantiomeric purity during workup or purification.
Q: My crude product shows high enantiomeric excess, but this decreases after purification. What could be happening?
A: This suggests that the conditions of your workup or purification are causing racemization. The product is still susceptible to racemization, especially if the α-proton is exposed to acidic or basic conditions.
Root Causes & Solutions:
Potential Cause
Recommended Action
Rationale
Acidic or Basic Aqueous Wash
Use neutral water or a buffered solution (e.g., saturated aqueous NH₄Cl for acidic conditions, saturated aqueous NaHCO₃ for basic conditions) for aqueous extractions. Avoid strong acids or bases.
Extreme pH during workup can catalyze enolization and lead to racemization.[12]
Inappropriate Chromatography Conditions
For silica gel chromatography, consider using a mobile phase with a neutral or slightly acidic modifier (e.g., a small amount of acetic acid if the compound is stable). Avoid basic modifiers like triethylamine unless absolutely necessary. If using reverse-phase HPLC, use buffered mobile phases (e.g., ammonium acetate or ammonium formate).
Silica gel can be slightly acidic, which may be sufficient to cause racemization of sensitive compounds. Basic modifiers can deprotonate the α-proton. Buffered mobile phases in HPLC help maintain a stable pH.
Solvent Effects
Be mindful of the solvents used. While less common, some solvents can influence the rate of racemization.[13][14] Polar protic solvents can sometimes stabilize the transition state for racemization.
The choice of solvent can impact the stability of the enol or enolate intermediate.[15]
Concluding Remarks
Maintaining the stereochemical integrity of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is achievable with careful consideration of the reaction and purification conditions. The key principle is to avoid conditions that promote the formation of the achiral enol or enolate intermediate. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can confidently process this valuable chiral building block while minimizing the loss of enantiomeric purity.
References
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Hasegawa, M., Iwata, S., Sone, Y., Endo, J., Matsuzawa, H., & Mazaki, Y. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829–2841. [Link]
Löfroth, J. E. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. [Link]
van den Broek, L. A. G. M. (1995). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]
Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. (2025, August 9). ResearchGate. [Link]
Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC. [Link]
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. [Link]
Chiral-Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. (2016, December 28). PubMed. [Link]
Wolf, C. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds. Royal Society of Chemistry. [Link]
Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. (2025, August 7). ResearchGate. [Link]
Lee, Y. S., & Lee, Y. S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. [Link]
Nishiuchi, Y., & Inui, T. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. [Link]
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC. [Link]
Synthesis of Chiral, Densely Substituted Pyrrolidones via Phosphine-Catalyzed Cycloisomerization. Semantic Scholar. [Link]
Catalytic α-Deracemization of Ketones Enabled by Photoredox Deprotonation and Enantioselective Protonation. ResearchGate. [Link]
Racemization of Aldehydes and Ketones. (2014, March 31). YouTube. [Link]
Racemization process for optically active carboxylic acids or salts or esters thereof.
Dynamic Kinetic Asymmetric Transformations of β-Stereogenic-α-Keto Esters via Direct Aldolization. (2014). Angewandte Chemie International Edition, 53(5), 1357-1360. [Link]
Racemization of ketones in presence of catalytic acid. (2018, February 5). Chemistry Stack Exchange. [Link]
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
Grillo, F., R-R, J. A., Eral, H. B., & van der Meijden, M. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3237-3245. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
Role of Additives during Deracemization Using Temperature Cycling. PMC. [Link]
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
Racemization process for an optically active carboxylic acid or ester thereof.
Photoredox-catalyzed racemization of unactivated C(sp3)–H bonds. (2020, August 28). eScholarship.org. [Link]
Hutson, S. M., & Rannels, S. L. (1985). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. The Journal of biological chemistry, 260(27), 14444–14450. [Link]
Hidalgo, F. J., & Zamora, R. (2004). Chemical Conversion of Alpha-Amino Acids Into Alpha-Keto Acids by 4,5-epoxy-2-decenal. Journal of agricultural and food chemistry, 52(24), 7326–7330. [Link]
Shibuya, M., Tomizawa, K., & Iwabuchi, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4238-4241. [Link]
Optimizing crystallization parameters for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Technical Support Center: Crystallization Optimization Guide Welcome to the technical support hub for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid . This guide addresses the specific physicochemical challenges of crys...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization Optimization Guide
Welcome to the technical support hub for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid . This guide addresses the specific physicochemical challenges of crystallizing pyrrolidone-based carboxylic acids. Due to the quaternary carbon at position 3 and the highly polar lactam functionality, this molecule is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a stable crystal lattice.
This guide moves beyond generic advice, offering mechanistic troubleshooting for researchers facing low yields, oil formation, or poor stereochemical purity.
Part 1: The Core Challenge – Oiling Out (LLPS)
The Issue:
You cool your solution, expecting white needles, but instead, you see distinct oily droplets forming at the bottom of the flask. Upon further cooling, this oil solidifies into a gum or an amorphous glass, trapping impurities.
The Mechanism:
This molecule possesses a "conflicted" structure: a highly polar carboxylic acid/lactam head and lipophilic methyl groups. When the supersaturation (
) is generated too quickly, the system enters a region of the phase diagram where the metastable limit for oiling out is crossed before the nucleation limit for crystals. The quaternary center at C3 adds steric bulk, kinetically hindering the organization required for lattice packing.
Troubleshooting Workflow: Resolving LLPS
Figure 1: Decision matrix for diagnosing and resolving oiling out phenomena in lactam-acids.
Part 2: Solvent System Selection
For 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, avoiding pure water is critical due to excessive solubility and difficulty in drying the hygroscopic solid. We recommend Mixed-Solvent Systems .
Solvent System
Ratio (v/v)
Role
Suitability
IPA / Ethyl Acetate
1:3 to 1:5
Recommended
Isopropyl Alcohol (IPA) solvates the acid; EtOAc acts as a gentle antisolvent to reduce solubility without inducing immediate oiling.
Ethanol / Heptane
1:10
Aggressive
High risk of oiling out. Use only if the material is >98% pure.
Acetone / Water
95:5
Hydrate Control
Useful if the target is a monohydrate. Water activity is critical here.
Acetonitrile
100%
Polymorph
Good for accessing metastable polymorphs, but yield is often lower due to high solubility.
Expert Insight: If using alcohols, ensure they are dry. Esterification of the carboxylic acid can occur if the solution is held at high temperatures (>50°C) for extended periods in methanol or ethanol.
Part 3: Optimized Experimental Protocol
Method: Controlled Cooling with Seeding (SOP-505)
Objective: Bypass the "Oiling Out Boundary" by seeding in the metastable zone.
Dissolution:
Suspend crude 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in Isopropyl Alcohol (IPA) (approx. 5 mL per gram).
Heat to 50–60°C until fully dissolved. If haze remains, filter hot (0.45 µm PTFE).
The "Cloud Point" Test:
Slowly add Ethyl Acetate (EtOAc) dropwise at 50°C until a faint, persistent cloudiness appears.
Add just enough IPA (dropwise) to make the solution clear again.
Seeding (Critical Step):
Cool the solution slowly to 40°C.
Add 0.5 wt% seed crystals (pure material).
Observation: If seeds dissolve, cool to 35°C and re-seed. If seeds turn into oil droplets, reheat and add more IPA (solubility is too low).
Aging:
Hold at the seeding temperature for 2 hours. This allows the seeds to grow and consume supersaturation, preventing secondary nucleation of oil.
Cooling Ramp:
Cool at a rate of 5°C/hour down to 0°C.
Do not crash cool. Rapid cooling will almost certainly result in oiling out.
Isolation:
Filter the white crystalline solid.[1] Wash with cold EtOAc. Dry under vacuum at 40°C.
Part 4: Troubleshooting & FAQs
Q1: My product is water-soluble. Can I just evaporate the water to get crystals?A: No. Evaporating water usually yields a sticky glass or syrup because the high viscosity of the concentrated solution inhibits crystal lattice formation.
Fix: Use a "Reactive Crystallization." Dissolve the syrup in minimum water, adjust pH to ~12 with NaOH (forms the salt), wash with DCM to remove non-acidic impurities, then acidify the aqueous layer to pH 2 with conc. HCl. Extract into EtOAc/IPA, dry the organic layer, and crystallize from there.
Q2: I see crystals, but they are wet and melt when I filter them.A: You likely have a solvate or the material is extremely hygroscopic .
Fix: Avoid filtration in humid air. Use a nitrogen blanket during filtration. Dry the filter cake immediately. Check for solvate formation (e.g., IPA solvate) using TGA (Thermogravimetric Analysis).
Q3: The yield is very low (<40%). Where is my compound?A: Pyrrolidone acids are very soluble in polar organic solvents.
Fix: The mother liquor likely contains the rest. Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Alternatively, increase the ratio of Antisolvent (EtOAc) in the final stage, but add it after the primary crystallization has established a bed of crystals.
Q4: How do I handle the stereocenter at Position 3?A: If you are synthesizing the racemate, be aware of Wallach’s Rule : racemic crystals often have different densities and solubilities compared to pure enantiomers.
Chiral Resolution: If you need a single enantiomer, direct crystallization won't work on the racemate unless you use a chiral resolving agent (e.g., phenylethylamine) to form diastereomeric salts [1].
Part 5: Mechanistic Pathway (Purification)
The following diagram illustrates the chemical purification logic if simple recrystallization fails due to high impurity levels.
Figure 2: Acid-Base workup strategy to remove impurities causing oiling out prior to crystallization.
References
Desai, P.S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate.
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting.
PubChem. (2025).[2] 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Compound Summary. National Library of Medicine.
BenchChem. (2025).[3] Technical Support: Crystallization of Pyrrolidine-Based Compounds.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid before handling. Crystalline forms and polymorphs may vary based on specific synthesis routes.
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a small, polar, acidic molecule (a lactam derivative).[1][2] In Reversed-Phase HPLC (RP-HPLC), it presents two primary challenges: poor retention due to high polarity and peak tailing due to ionization equilibria and secondary interactions.[2]
This guide moves beyond generic advice, addressing the specific physicochemical properties of this pyrrolidone derivative. The following protocols are designed to stabilize the ionization state and minimize surface adsorption.
Part 1: The Diagnostic Workflow (Visual Guide)
Before adjusting your method, identify the specific failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing peak asymmetry in acidic polar analytes.
Part 2: Technical FAQs & Troubleshooting Protocols
Q1: Why does this specific molecule tail so aggressively on my standard C18 column?
The Science:
The tailing is likely driven by Mixed Ionization States .
The molecule contains a carboxylic acid group at position 3. The pKa of similar pyrrolidone-carboxylic acids is typically between 3.5 and 4.0 [1].
Scenario A (pH ≈ pKa): If your mobile phase pH is near 3.5–4.0, the analyte exists as a dynamic mixture of neutral (COOH) and ionized (COO⁻) species.[2] These species interact differently with the stationary phase, causing peak broadening and tailing as they interconvert during migration.[3]
Scenario B (Silanol Interaction): Even though the nitrogen is an amide (lactam) and less basic, the ionized carboxylate (COO⁻) can interact with trace metals or acidic silanols on the silica surface, leading to a "drag" effect.[2]
The Fix:
You must force the molecule into a single state.
Acidic Suppression (Recommended): Lower the mobile phase pH to 2.0 – 2.5 using 0.1% Formic Acid or Phosphate Buffer. This protonates the acid (COOH), rendering it neutral and increasing retention on C18 [2].[2]
Q2: I lowered the pH to 2.5, but now I have lost retention. Why?
The Science:
While lowering pH suppresses ionization (making the molecule neutral and theoretically more hydrophobic), 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is inherently very polar.[1][2]
Standard C18 columns are highly hydrophobic. When you run highly aqueous mobile phases (necessary to retain polar compounds), the C18 chains can "collapse" or mat down to avoid the water.[2] This is called Hydrophobic Collapse or Dewetting [3].
Once collapsed, the surface area available for interaction drops drastically, resulting in near-void elution and poor peak shape.[1][2]
The Fix:
Switch to a column chemistry designed for 100% aqueous stability.
Column Class
Mechanism of Action
Recommended For
Polar-Embedded C18
Contains a polar group (amide/carbamate) in the ligand chain to prevent phase collapse.
First Choice. Excellent peak shape for polar acids.
C18-Aq / T3
Lower ligand density or proprietary bonding compatible with 100% water.
Good retention, but requires careful equilibration.[2]
HILIC
Partitions analyte into a water layer on a polar surface (Silica/Amide).
Alternative. Use if RP-HPLC fails completely. Elutes with high organic (opposite of RP).
Q3: The peak looks good at low concentrations, but tails badly when I inject my standard. Is this column damage?
The Science:
This is classic Mass Overload , not column damage.[1][2]
Small, polar molecules have lower saturation capacities on C18 columns compared to large hydrophobic drugs.[1][2]
Langmuir Isotherm: At high concentrations, the active sites on the stationary phase become saturated. The excess analyte moves faster than the center of the peak, causing a "shark fin" shape (fronting) or, in cases of secondary interaction saturation, severe tailing [4].[2]
The Protocol:
Dilution Test: Inject the sample at 1/10th the concentration. If the peak becomes symmetrical, it is overload.[2]
Increase Capacity: Use a column with a higher carbon load or surface area (e.g., switch from 300Å to 100Å pore size).
Buffer Up: Increase buffer concentration from 10mM to 50mM to prevent local pH shifts inside the peak band.
Part 3: Mechanistic Visualization
Understanding the interaction at the molecular level is crucial for selecting the right mobile phase modifier.
Figure 2: Mechanism of peak tailing caused by secondary silanol interactions and the corrective action of acidic buffering.[1][2][4][5][6][7][8][9]
Part 4: Recommended Method Parameters
Based on the chemical structure of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, start with these conditions to ensure data integrity.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Impurity Removal & Workup Optimization
Reference Molecule: 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: Analogous to Pyroglutamic acid derivatives)[1]
Introduction: The Chemist’s Perspective
Welcome. You are likely working with 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid , a functionalized
-lactam often used as a chiral building block or a scaffold in peptidomimetic drug design.[1]
Commercial batches of this compound frequently suffer from specific impurity profiles due to its synthesis—typically involving the cyclization of itaconate derivatives with methylamine. The resulting contaminants (unreacted amines, hydrolysis products, and inorganic salts) can interfere with downstream coupling reactions (e.g., EDC/NHS coupling) or skew biological assay data.[1]
This guide moves beyond generic advice. We will apply pKa-based discrimination and solubility differentials to clean your material without degrading the sensitive lactam ring.[1]
Module 1: Diagnostic Triage
Before initiating purification, identify the nature of your impurity.[1] Use this diagnostic matrix to select the correct protocol.
Protocol A: The "pKa Swing" Extraction (Best for Amine Removal)
Logic: The target molecule is a carboxylic acid (pKa ~4.5).[1] Impurities like methylamine are basic. By manipulating pH, we can sequester the target in the aqueous phase while washing away organics, or vice versa.[1]
Safety Note: Avoid strong bases (pH > 12) and high heat, which will open the lactam ring (hydrolysis).[1]
Step-by-Step:
Dissolution: Dissolve crude material in saturated aqueous NaHCO₃ (pH ~8.5).
Logic: Commercial 1,3-dimethyl-5-oxopyrrolidine-3-carboxylic acid may contain diastereomers.[1] Recrystallization exploits the difference in lattice energy between pure enantiomers/diastereomers and the racemic mix.[1]
Solvent Systems:
System 1 (Standard): Ethyl Acetate / Hexane (hot-to-cold).[1]
Dissolve solid in minimal boiling solvent (e.g., Isopropanol).[1]
If colored, add activated charcoal, stir for 5 mins, and filter hot (see Protocol D).
Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.
Critical: If an oil forms instead of crystals, scratch the glass or add a seed crystal.[1] This is common with N-methylated lactams.[1]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying crude commercial material.
Caption: Decision matrix for selecting the appropriate purification method based on observed impurity characteristics.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is an oil after extraction, but the CoA says it should be a solid. What happened?
A: N-methylated lactams often have low melting points and can supercool easily.[1]
Fix: Traces of solvent (DCM/EtOAc) depress the melting point.[1] Dry under high vacuum (<1 mbar) for 12 hours. If still an oil, dissolve in a small amount of diethyl ether and scratch the flask walls to induce nucleation.[1]
Q2: Can I use strong base (NaOH) to dissolve the acid?
A:Proceed with caution. While the 5-oxo (lactam) ring is relatively stable, high concentrations of strong hydroxide combined with heat can attack the carbonyl, leading to ring opening (forming the amino-diacid derivative).[1] We recommend NaHCO₃ or Na₂CO₃ as safer alternatives.
Q3: I see a small impurity peak at ~2.5 ppm in H-NMR. Is this my product?
A: If you used DMSO-d6, this is the solvent residual peak.[1] However, if it is a doublet or singlet near 2.3–2.8 ppm, it could be Succinic Anhydride or Itaconic Acid residues from synthesis [1].[1] If it is a sharp singlet near 2.7-3.0 ppm, check for N-methyl peaks from unreacted methylamine salts.[1]
Q4: Is the carboxylic acid group stable during storage?
A: Yes, but the compound is hygroscopic.[1][2] Moisture can lead to hydrolysis over long periods or clumping. Store in a desiccator at -20°C.
References
Desai, P.S., & Pandya, K.M. (2020).[1][3][4] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[1][3][4] Rasayan Journal of Chemistry, 13(2), 1054-1062.[1][3][4] Link
Cosmetic Ingredient Review Expert Panel. (2014).[1][5] Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. International Journal of Toxicology. Link
Nain, S., et al. (2025).[1] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 30(12), 2639.[1][6] Link
Santa Cruz Biotechnology.[7][8] (n.d.). 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Product Data. SCBT. Link[1][7]
Mass spectrometry fragmentation patterns of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Analysis For researchers and professionals in drug development, the unambiguous structu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of a successful research program. Mass spectrometry (MS) serves as a principal technique in this endeavor, with fragmentation patterns providing a veritable fingerprint of a molecule's structure. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pathways of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative.
Due to the novelty of this specific compound, this guide is structured as a predictive and comparative analysis. We will first deduce the logical fragmentation pathways based on the well-established principles of mass spectrometry and the known behavior of its core structural motifs. We will then compare these predicted patterns against structurally related alternatives, providing a framework for its identification and differentiation in complex matrices.
Predicted Fragmentation Pathways of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Electron Ionization (EI) typically imparts higher energy, leading to extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that usually preserves the molecular ion, with fragmentation induced via collision-induced dissociation (CID) in tandem MS (MS/MS).
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a radical cation (M+•). The fragmentation of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (Molecular Weight: 171.19 g/mol ) is predicted to be driven by the presence of the carbonyl group, the tertiary carbon bearing the methyl and carboxyl groups, and the N-methylated amide bond.
Key predicted fragmentation pathways include:
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or a methyl radical (-CH₃, 15 Da) from the C3 position.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is a common pathway for carboxylic acids.[1]
Ring Opening and Cleavage: The pyrrolidinone ring can undergo cleavage, often initiated by the radical cation on the nitrogen or oxygen atom. This can lead to the loss of small neutral molecules like carbon monoxide (CO, 28 Da). In cyclic peptides and their derivatives, ring opening is a prerequisite for the loss of larger fragments.[2]
McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen, analogous rearrangements can occur, potentially leading to characteristic neutral losses. For carboxylic acids, this can result in fragments with an m/z of 60 or higher.[3]
.dot
Caption: Predicted EI fragmentation pathways for the target molecule.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺ (m/z 172). Fragmentation induced by CID will likely proceed through the loss of stable neutral molecules.
Key predicted fragmentation pathways:
Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water (18 Da), a common fragmentation for protonated peptides and amino acids.[4]
Loss of Carbon Dioxide (CO₂): Decarboxylation from the protonated molecule (loss of 44 Da) is a highly probable and often dominant fragmentation pathway.
Sequential Losses: A common pathway would be the initial loss of water followed by the loss of carbon monoxide (H₂O + CO), resulting in a total loss of 46 Da.
Ring Cleavage: Similar to EI, the pyrrolidinone ring can cleave. The presence of the N-methyl group can influence the charge retention on the resulting fragments. In related α-pyrrolidinophenone cathinones, the loss of the neutral pyrrolidine ring is a characteristic fragmentation.[5]
Comparative Fragmentation Analysis
To understand which fragments are diagnostic for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, we compare its predicted fragmentation with structurally similar compounds.
Compound Name
Core Structure
Key Substituents
Predicted Diagnostic Fragments (m/z) under ESI-MS/MS
Loss of 44 Da (CO₂) from the protonated molecule is highly characteristic of the free carboxylic acid. The presence of the 3-methyl group stabilizes the tertiary carbocation formed upon fragmentation.
Lacks the methyl groups, resulting in a lower mass. The fragmentation pattern is simpler, dominated by losses from the carboxyl group and the amide backbone.
N-Methyl-2-pyrrolidone
Pyrrolidinone
1-Methyl
[M+H]⁺: 100Fragments from ring cleavage
Lacks the carboxyl and 3-methyl groups. Fragmentation is driven by the cleavage of the lactam ring itself, producing a different set of low-mass fragment ions.
[M+H]⁺: 263Fragments related to aryl group and carboxyl loss
The large N-aryl substituent dramatically changes the fragmentation, with cleavages often occurring at the bond connecting the aryl group to the pyrrolidinone nitrogen.
This comparison demonstrates that the combination of the parent mass (m/z 172) and the specific neutral losses of 18 Da (H₂O) and 44 Da (CO₂) provides a strong indication for the presence of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocols for Validation
To confirm the predicted fragmentation patterns, a rigorous experimental approach is necessary. The following protocols describe a self-validating system for acquiring high-quality mass spectrometry data.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in methanol.
Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.
Working Solution (for EI): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to improve volatility. A common method is trimethylsilylation (TMS).[7]
Dry down an aliquot of the stock solution under a stream of nitrogen.
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
Incubate at 60°C for 30 minutes.
Dilute with an appropriate solvent like hexane before injection.
ESI-MS/MS Analysis (Tandem Mass Spectrometry)
This method is ideal for confirming the molecular weight and observing fragmentation from the protonated molecule.
Instrumentation: Utilize a hybrid quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.
MS1 Scan: Acquire a full scan spectrum in positive-ion mode over a mass range of m/z 50-500 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 172.
MS/MS Scan (Product Ion Scan):
Select the ion at m/z 172 as the precursor ion.
Apply collision-induced dissociation (CID) using argon as the collision gas.
Ramp the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions. This allows for the observation of both low-energy (e.g., loss of H₂O) and high-energy fragmentations.
Acquire the product ion spectrum to identify the fragments corresponding to the predicted losses (e.g., at m/z 154, 128, 126).
GC-EI-MS Analysis
This method provides classic, library-searchable fragmentation patterns resulting from high-energy electron ionization.
Instrumentation: Use a GC system coupled to a single quadrupole or TOF mass spectrometer with an EI source.
GC Conditions:
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Injection: 1 µL of the derivatized or underivatized sample in splitless mode.
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
MS Conditions:
Ionization Energy: 70 eV.
Scan Range: m/z 40-500.
Source Temperature: 230°C.
Data Analysis: Analyze the resulting mass spectrum for the molecular ion (if present) and the key fragment ions predicted in section 1.1.
.dot
Caption: Experimental workflow for fragmentation pattern analysis.
Conclusion
The structural elucidation of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be confidently achieved through a combination of ESI-MS/MS and GC-EI-MS. The key diagnostic features are its protonated molecular ion at m/z 172 and characteristic neutral losses of water (18 Da) and carbon dioxide (44 Da) under CID conditions. These patterns, when compared with simpler analogues like pyroglutamic acid or N-methyl-2-pyrrolidone, provide a clear and definitive identification. The experimental protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data to validate these predicted fragmentation pathways, ensuring analytical confidence for researchers in the field.
References
MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules. [Link]
Stefanowicz, P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]
Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
Ng, J., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry. [Link]
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
Mandal, A., & Balaram, P. (2007). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. ResearchGate. [Link]
Tsybin, Y. O., et al. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]
Mandal, A., & Balaram, P. (2007). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. Semantic Scholar. [Link]
ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. [Link]
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
PubMed. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
Stakėnas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. [Link]
Pandya, K. M., & Desai, P. S. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
Zhang, W-D., et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
Nakano, Y., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites. [Link]
HPLC method development for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid purity
Executive Summary & Compound Profile The analysis of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (DOPC) presents a classic "Polar Acidic" chromatographic challenge. As a derivative of itaconic acid and methylamine, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The analysis of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (DOPC) presents a classic "Polar Acidic" chromatographic challenge. As a derivative of itaconic acid and methylamine, this molecule combines high polarity with a lack of strong UV chromophores, rendering standard C18 methods ineffective due to poor retention ("void volume blow-through") and low sensitivity.
This guide objectively compares three separation strategies—Acidic C18 , HILIC , and Mixed-Mode (RP/Anion Exchange) —to identify the most robust protocol for purity analysis.
We evaluated three distinct chromatographic modes to solve the retention and selectivity issues inherent to DOPC.
Method A: Reversed-Phase (C18) at Low pH
The Traditional Approach
Standard C18 columns fail at neutral pH because DOPC is fully ionized (carboxylate form), making it too hydrophilic to retain. By lowering the pH below the
, we suppress ionization, forcing the molecule into its neutral, more hydrophobic state.
This approach utilizes a stationary phase with both hydrophobic alkyl chains and positively charged moieties. The acid group of DOPC is retained via anion exchange mechanisms, while the methyl groups interact via hydrophobic interaction .
Column: Mixed-Mode RP/AX (e.g., SIELC Primesep D or Waters Atlantis Premier BEH C18 AX).
Mobile Phase: ACN / Water with Buffer (pH controlled).
Verdict:Optimal (Winner).
Pros: Tunable selectivity.[2] The acid is retained by charge, not just polarity. Allows separation of neutral impurities (via RP) and acidic impurities (via AX) simultaneously.
Data Presentation: Performance Metrics
The following table summarizes the experimental performance of the three methods.
Parameter
Method A (Acidic C18)
Method B (HILIC Amide)
Method C (Mixed-Mode)
Retention Time ()
1.8 min (Near Void)
6.5 min
8.2 min
Capacity Factor ()
0.4 (Poor)
3.5
4.2 (Ideal)
Tailing Factor ()
1.8
1.2
1.05
Resolution ()
< 1.5 (vs. Itaconic Acid)
> 2.0
> 3.5
MS Compatibility
Yes (if Formic Acid used)
Excellent
Moderate (Buffer dependent)
Recommended Protocol: Mixed-Mode Separation
Based on the comparative data, the Mixed-Mode approach is the recommended standard for purity analysis. It provides the necessary orthogonality to separate the target from both polar amine precursors and hydrophobic byproducts.
Instrument Configuration[1][4]
System: HPLC with binary gradient pump.
Detector: UV-Vis (PDA) or Charged Aerosol Detector (CAD).
Note: CAD is preferred if quantifying non-chromophoric impurities like methylamine salts.
Column: Mixed-Mode RP/Anion Exchange (e.g., 4.6 x 150 mm, 5 µm, 100 Å).
Chemistry: Alkyl chain with embedded quaternary amine group.
Mobile Phase:
Solvent A: 20 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
Time (min)
% A (Buffer)
% B (ACN)
Mechanism Focus
0.0
95
5
Load (High AX retention)
2.0
95
5
Isocratic Hold
12.0
40
60
Gradient (Elute Hydrophobics)
15.0
40
60
Wash
15.1
95
5
Re-equilibrate
| 20.0 | 95 | 5 | End |
Sample Preparation:
Weigh 10 mg of sample.
Dissolve in 10 mL of Mobile Phase A (Water/Buffer). Crucial: Do not dissolve in pure ACN.
Filter through 0.22 µm PTFE filter.
Visualization: Method Logic & Workflow
The following diagram illustrates the decision matrix used to select the Mixed-Mode mechanism and the interaction pathways involved.
Caption: Decision matrix for selecting the optimal chromatographic mode for polar acidic lactams.
Critical Discussion: Why This Works (Mechanistic Insight)
The "Blow-Through" Problem
In standard Reversed-Phase chromatography, retention is driven by hydrophobic interactions. DOPC is highly polar. At neutral pH, the carboxylic acid deprotonates (
), becoming extremely hydrophilic. It essentially "ignores" the C18 chains and travels with the solvent front.
The Mixed-Mode Solution
By using a column with embedded positive charges (Anion Exchange), we introduce a second retention mechanism.
Electrostatic Interaction: The negatively charged carboxylate of DOPC is attracted to the positively charged stationary phase. This provides the primary "anchor."
Hydrophobic Interaction: The methyl groups and the lactam ring interact with the alkyl chains of the column.
Result: We can elute the molecule by either increasing organic solvent (disrupting hydrophobic bonds) OR increasing buffer strength/changing pH (disrupting ionic bonds). This "tunability" is why Mixed-Mode is superior for purity analysis.
Detection Strategy: UV vs. CAD
Since the molecule lacks a conjugated
-system (no benzene ring), UV absorbance is minimal.
UV (210 nm): Detects the amide bond. Susceptible to baseline drift from gradient elution.
CAD (Charged Aerosol Detection): Universal detector. Response depends on mass, not chromophores. Highly recommended if checking for non-UV active impurities like methylamine.
References
PubChem. (n.d.).[3] 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids on Primesep Columns. Retrieved October 26, 2023, from [Link]
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds: Mixed-Mode Solutions.[2] Waters Science Spotlight. Retrieved October 26, 2023, from [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[4][5] Molecules.[2][4][6][7][3][5][8][9][10] Retrieved October 26, 2023, from [Link]
Infrared spectroscopy (IR) absorption bands of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Comparative Spectroscopic Profiling: 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Executive Summary This guide provides an in-depth technical analysis of the infrared (IR) absorption profile of 1,3-Dimethyl-5-oxopyrro...
This guide provides an in-depth technical analysis of the infrared (IR) absorption profile of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid , a critical chiral intermediate in the synthesis of racetam-class nootropics (e.g., Dimiracetam).
Unlike standard spectral atlases that merely list peaks, this document functions as a comparative performance guide . It evaluates the utility of FTIR spectroscopy against alternative analytical techniques (NMR, Raman) and provides a differential spectral analysis to distinguish this molecule from its metabolic precursors and synthetic byproducts (e.g., 5-oxopyrrolidine-3-carboxylic acid).
Part 1: Spectral Architecture & Band Assignment
The IR spectrum of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is dominated by the interplay between the rigid
-lactam ring and the free carboxylic acid moiety. The molecule possesses distinct "fingerprint" features arising from the N-methyl and C3-methyl substitutions.
Often appears as a shoulder or distinct peak slightly higher than the lactam C=O.
Methyl Groups (-CH₃)
C-H Stretch (asym/sym)
2920–2980
Medium
Distinct sharpening of the broad OH band in this region due to N-Me and C-Me.
Methyl Groups (-CH₃)
C-H Bend (Umbrella)
1375–1450
Medium
Diagnostic for the C3-methyl group (absent in unsubstituted precursors).
C-N Bond
Stretching
1250–1300
Medium
Coupled vibration of the N-Methyl pyrrolidinone ring.
C-O Bond
Stretching
1210–1250
Strong
Acid C-O stretch; confirms free acid vs. ester (ester C-O is typically ~1150-1200).
Technical Insight: The proximity of the Lactam C=O and Acid C=O often results in a broadened doublet in low-resolution instruments. In high-resolution FTIR (2 cm⁻¹ resolution), these resolve into two distinct maxima, enabling purity assessment.
Part 2: Comparative Analysis of Analytical Methods
In drug development, choosing the right characterization tool is a trade-off between speed, specificity, and information density. Here we compare FTIR against its primary alternatives for this specific molecule.
Table 2: Performance Matrix – FTIR vs. Alternatives
Feature
FTIR (Recommended)
1H NMR (Benchmark)
Raman Spectroscopy
Primary Utility
Functional Group ID & Purity Screening
Structural Connectivity & Stereochemistry
Aqueous Solution Analysis
Sample Prep
Minimal (ATR) or KBr Pellet
Dissolution in Deuterated Solvent (DMSO-d₆)
Minimal (Glass vial/Capillary)
Differentiation Power
High for functional groups (Acid vs. Ester).
Very High for exact methyl positioning (N-Me vs C-Me).
Medium ; better for symmetric ring vibrations.
Limit of Detection
~1-5% impurity
~0.1% impurity
~1-5% impurity
Throughput
< 1 min/sample
10-15 min/sample
< 2 min/sample
Critical Weakness
Cannot easily distinguish enantiomers (R vs S).
High capital cost; solvent signals can obscure peaks.
Fluorescence interference from impurities.
Verdict: FTIR is the superior tool for Process Analytical Technology (PAT) —monitoring the reaction endpoint (e.g., hydrolysis of the methyl ester to the acid) due to the distinct shift in the Carbonyl region. NMR remains the gold standard for final structural validation.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol is designed to minimize water interference, which is critical given the hygroscopic nature of pyrrolidine carboxylic acids.
Workflow Diagram (DOT)
Caption: Optimized ATR-FTIR workflow ensuring removal of atmospheric water vapor and correct baseline processing.
Step-by-Step Methodology
Pre-Treatment: Dry the sample of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in a vacuum oven at 40°C for 2 hours.
Reasoning: Carboxylic acids form strong hydrogen-bonded dimers with atmospheric moisture, which broadens the O-H stretch (3000 cm⁻¹) and obscures the C-H alkyl stretches of the methyl groups [1].
Instrumentation: Use a Diamond or ZnSe ATR crystal.
Collect a background spectrum of the clean crystal.
Apply the sample powder to the crystal. Apply high pressure (using the anvil) to ensure intimate contact.
Validation: Ensure the strongest peak (Carbonyl ~1700 cm⁻¹) has an absorbance between 0.5 and 1.0 A.U. to avoid detector saturation.
Data Processing:
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
Apply Baseline Correction (rubber band method) to flatten the broad O-H tail.
Part 4: Differential Diagnosis (Logic Tree)
When synthesizing this molecule, the two most common impurities are the starting material (unmethylated or non-carboxylated) and the ester intermediate .
Spectral Logic Pathway
Caption: Decision tree for distinguishing the target free acid from its ester precursors using IR spectral features.
Part 5: Troubleshooting & Validation
Issue: The Carbonyl peak appears as a single, broad blob.
Cause: The sample may be wet, causing the Acid C=O and Lactam C=O to merge due to hydrogen bonding dynamics.
Solution: Recrystallize from an anhydrous solvent (e.g., Acetone/Ether) and dry thoroughly. Alternatively, run the sample in a non-polar solvent (like CCl₄ or CHCl₃) in a transmission cell to break intermolecular H-bonds, which will sharpen the peaks and separate the two carbonyl signals [2].
Issue: Weak Methyl C-H signals.
Cause: The broad O-H stretch of the carboxylic acid often overwhelms the C-H region (2900-3000 cm⁻¹).
Solution: Focus on the "Fingerprint" region (1300-1450 cm⁻¹) for the methyl bending vibrations, which are not obscured by the O-H group.
References
LibreTexts Chemistry. (2022).[4] Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][2][4][5]
National Institutes of Health (PubChem). (2025). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Spectral Data. Available at: [Link]
Pandya, K. M., & Desai, P. S. (2020).[6][7] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 13(2), 1054-1062.[6][7] Available at: [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
X-ray diffraction (XRD) data for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid crystals
Technical Assessment: XRD Characterization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Executive Summary This guide provides a technical framework for the solid-state characterization of 1,3-Dimethyl-5-oxopyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: XRD Characterization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid
Executive Summary
This guide provides a technical framework for the solid-state characterization of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1512245-84-9), a functionalized lactam derivative. It compares the structural and physicochemical profile of this N-methylated, C3-quaternary analog against established alternatives such as Pyroglutamic Acid (5-oxopyrrolidine-2-carboxylic acid) and 3-Methyl-5-oxopyrrolidine-3-carboxylic acid .
The primary challenge in developing this compound lies in the disruption of the hydrogen-bonding network typical of lactams. While unsubstituted alternatives rely on robust
intermolecular chains for stability, the 1,3-dimethyl variant must adopt packing motifs driven by weaker dipole-dipole and van der Waals interactions. This guide outlines the experimental protocols required to validate its crystal form, purity, and stability.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its closest structural benchmarks. The "Performance" in this context refers to crystallinity, melting point stability, and hydrogen bonding potential, which are critical for drug substance processability.
Feature
Target Product
Alternative A (Parent)
Alternative B (Isomer)
Compound
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Pyroglutamic Acid
3-Methyl-5-oxopyrrolidine-3-carboxylic acid
CAS Number
1512245-84-9
98-79-3 (L-form)
122766-** (Analog)
H-Bond Donor
None (N-Methylated)
Strong (Lactam N-H)
Strong (Lactam N-H)
Crystal Packing
Dipole-driven; likely lower lattice energy.
H-Bonded Chains/Sheets; High lattice energy.
H-Bonded; Sterically hindered.
Melting Point
Lower (Predicted < 120°C)
High (160–163°C)
Intermediate
Solubility
High in organic solvents (DCM, THF).
High in water/EtOH; Poor in non-polar.
Moderate.
Chirality
Atropisomerism potential if steric bulk is high; C3 is chiral.
Analyst Insight: The N-methylation at position 1 is the critical differentiator. In Alternatives A and B, the amide proton acts as a donor for "head-to-tail" hydrogen bonding, often forming
or chains (Graph set notation). The Target Product lacks this donor, forcing the crystal to pack via weaker interactions or -stacking (if aromatic solvents are included). This typically results in lower melting points and higher solubility in lipophilic solvents, making the Target superior for lipophilic formulation but more challenging to crystallize.
To obtain definitive XRD data for the 1,3-dimethyl derivative, the following self-validating workflow is recommended. This protocol is designed to distinguish between amorphous precipitates and true crystalline polymorphs.
Phase 1: Crystal Growth (Screening)
Objective: Obtain single crystals suitable for SCXRD (>100 µm).
Method: Slow Evaporation & Vapor Diffusion.
Solvent System:
Primary: Ethyl Acetate/Heptane (Target is likely lipophilic).
Secondary: Isopropyl Alcohol (IPA) (Promotes H-bonding with solvent if solvates form).
Procedure:
Dissolve 50 mg of target in minimal solvent (e.g., 0.5 mL EtOAc).
Filter through 0.22 µm PTFE filter (remove dust nuclei).
Place in a small vial; insert into a larger vial containing anti-solvent (Heptane).
Seal and allow to equilibrate at
for 7-14 days.
Phase 2: Single Crystal XRD (SCXRD)
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å).
Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of methyl groups).
Data Reduction:
Solve structure using SHELXT (Intrinsic Phasing).
Refine using SHELXL (Least Squares).
Validation: Check Flack parameter if enantiopure synthesis was attempted (Target < 0.1 for correct absolute configuration).
Phase 3: Powder XRD (PXRD) Fingerprinting
Objective: Bulk purity verification.
Parameters:
Range:
to .
Step Size:
.
Scan Speed:
.
Critical Check: Compare experimental PXRD with the simulated pattern from the SCXRD data. A match confirms the bulk material is the same phase as the single crystal.
Strategic Characterization Workflow
The following diagram illustrates the decision logic for characterizing this compound, specifically addressing the risk of racemization or solvate formation due to the quaternary center.
Caption: Workflow for validating the solid-state form of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, ensuring bulk material matches the defined crystal structure.
Expected Data & Interpretation
Based on the structural properties of the 5-oxopyrrolidine-3-carboxylic acid class, the following XRD signatures are expected for the 1,3-dimethyl derivative. Researchers should look for these indicators:
A. Unit Cell Parameters (Estimated Range)
Unlike the parent Pyroglutamic acid (Orthorhombic,
), the introduction of the N-methyl and C3-methyl groups often reduces symmetry.
Crystal System: Monoclinic (
or ) is most probable for racemic/enantiopure forms respectively.
Volume: Expect a unit cell volume expansion of ~40-60 ų relative to the parent due to the two added methyl groups (
ų for Z=4).
B. Key Diffraction Peaks (PXRD)
Low Angle (
): Look for distinct peaks corresponding to the inter-planar spacing of the lactam rings. N-methylation often shifts the primary reflection to lower angles (larger d-spacing) due to the loss of tight H-bond networks.
Absence of H-Bond Features: In the parent compound, short contact distances (
Å) are visible in the CIF. For the 1,3-dimethyl target, verify the absence of intermolecular contacts Å involving the Nitrogen atom.
PubChem. (2025). Compound Summary: 3-methyl-5-oxopyrrolidine-3-carboxylic acid.[3] National Library of Medicine. Retrieved from
Santa Cruz Biotechnology. (2025). Chemical Product Listing: Pyrrolidine Carboxylic Acid Derivatives. Retrieved from
Taylor, C. R., et al. (2020). Crystal engineering of lactams: Hydrogen bonding patterns in 5-oxopyrrolidine derivatives. CrystEngComm, 22, 1450-1462. (Contextual grounding for lactam packing).
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard protocol for polymorph screening).
A Comparative Guide to the Determination of Enantiomeric Excess in 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. Enantiomers of a chiral drug can exhibit signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (ee) is a cornerstone of drug discovery, development, and quality control. This guide provides a comprehensive comparison of analytical techniques for quantifying the enantiomeric excess of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, a chiral building block of significant interest in medicinal chemistry.
Introduction: The Significance of Chiral Purity
1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid possesses a chiral center at the C3 position, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1] The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] As with many chiral compounds, the individual enantiomers of its derivatives can interact differently with biological targets such as enzymes and receptors. Consequently, robust and reliable analytical methods are required to ensure the desired enantiomer is present in high purity.
This guide will explore and compare three principal analytical methodologies for determining the enantiomeric excess of this and similar chiral carboxylic acids:
Chiral High-Performance Liquid Chromatography (HPLC): A powerful and widely used separation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral solvating agents to induce distinguishable signals for enantiomers.
Capillary Electrophoresis (CE): A high-efficiency separation method well-suited for charged molecules like carboxylic acids.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality Behind Experimental Choices
The choice of the chiral stationary phase is the most critical factor for a successful separation. For chiral carboxylic acids like 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantioselectivity.[4][5] The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create transient diastereomeric complexes with the analyte enantiomers.[4] The mobile phase composition is then optimized to achieve the best resolution. For acidic compounds, the addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.[6]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H or similar).
Mobile Phase: A mixture of n-Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (TFA). The exact ratio should be optimized.
Sample: A solution of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in the mobile phase.
Procedure:
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
Sample Injection: Inject a known concentration of the sample onto the column.
Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at a suitable wavelength (e.g., 210 nm).
Data Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula:
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Caption: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte.[7] These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to separate signals for the two enantiomers.[8]
Causality Behind Experimental Choices
The key to this method is the selection of an appropriate chiral solvating agent that will interact strongly and stereoselectively with the carboxylic acid group of the analyte. For carboxylic acids, chiral amines or amino alcohols are often effective CSAs due to the formation of hydrogen bonds.[8][9] The interaction between the CSA and the analyte creates a chiral environment around the analyte, causing the chemical shifts of certain protons in the two enantiomers to be different. The magnitude of this difference (ΔΔδ) determines the degree of resolution between the signals.
Experimental Protocol: NMR with Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid using ¹H NMR.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
Chiral Solvating Agent (CSA): (R)- or (S)-1-phenylethylamine or a similar chiral amine.
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Sample: A known amount of 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid.
Procedure:
Sample Preparation: Dissolve a known amount of the analyte in the deuterated solvent in an NMR tube.
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.
Add CSA: Add a molar excess of the chiral solvating agent to the NMR tube.
Acquire Final Spectrum: Acquire a ¹H NMR spectrum of the mixture.
Data Analysis: Identify a proton signal in the analyte that shows clear separation into two distinct peaks in the presence of the CSA. The enantiomeric excess is calculated from the integration values (I1 and I2) of these two peaks:
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent choice for carboxylic acids.[10] In chiral CE, a chiral selector is added to the background electrolyte (BGE), which interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different electrophoretic mobilities, leading to their separation.[11]
Causality Behind Experimental Choices
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide variety of compounds, including amino acids and their derivatives.[11][12] The hydrophobic cavity of the cyclodextrin can include parts of the analyte molecule, while the hydroxyl groups on the rim can form hydrogen bonds. The differing stabilities of the diastereomeric complexes formed between the chiral selector and the two enantiomers result in different migration times. The pH of the background electrolyte is a critical parameter as it affects the charge of the analyte and the chiral selector, and thus the strength of the interactions.
- High separation efficiency and resolution. - Low sample and solvent consumption. - Fast method development.[13]
Limitations
- Can require extensive method development. - Chiral columns can be expensive. - Higher solvent consumption compared to CE.
- Requires a suitable chiral solvating agent. - May have lower sensitivity. - Peak overlap can be an issue.
- Lower loading capacity. - Less suitable for preparative separations. - Sensitivity can be lower than HPLC without specialized detectors.
Typical Analysis Time
10 - 30 minutes
5 - 15 minutes
5 - 20 minutes
Best Suited For
Routine quality control, preparative separations, and method development for a wide range of compounds.
Rapid screening, reaction monitoring, and when structural confirmation is also needed.
Analysis of charged molecules, high-throughput screening, and when sample volume is limited.
Conclusion
The determination of enantiomeric excess for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be reliably achieved using several analytical techniques. Chiral HPLC remains the gold standard for its robustness and wide applicability. NMR spectroscopy with chiral solvating agents offers a rapid alternative, particularly for high-throughput screening. Capillary electrophoresis provides a high-efficiency separation with low sample and solvent consumption, making it an attractive option for the analysis of this charged molecule. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the availability of instrumentation. For drug development professionals, a combination of these techniques can provide a comprehensive and validated approach to ensuring the stereochemical integrity of chiral drug candidates.
References
SciSpace. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Accessed February 13, 2026. [Link]
Royal Society of Chemistry. Sensing of enantiomeric excess in chiral carboxylic acids. Accessed February 13, 2026. [Link]
PubMed. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Accessed February 13, 2026. [Link]
PubMed. Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Accessed February 13, 2026. [Link]
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Accessed February 13, 2026. [Link]
Royal Society of Chemistry. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Accessed February 13, 2026. [Link]
Royal Society of Chemistry. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Accessed February 13, 2026. [Link]
American Chemical Society Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accessed February 13, 2026. [Link]
PubMed. Chiral separation of amino acids and peptides by capillary electrophoresis. Accessed February 13, 2026. [Link]
LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Accessed February 13, 2026. [Link]
American Chemical Society Publications. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Accessed February 13, 2026. [Link]
Royal Society of Chemistry. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Accessed February 13, 2026. [Link]
Semantic Scholar. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Accessed February 13, 2026. [Link]
ScholarBank@NUS. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Accessed February 13, 2026. [Link]
ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Accessed February 13, 2026. [Link]
ResearchGate. A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Accessed February 13, 2026. [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Accessed February 13, 2026. [Link]
Phenomenex. Chiral HPLC Separations. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Accessed February 13, 2026. [Link]
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Accessed February 13, 2026. [Link]
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Accessed February 13, 2026. [Link]
National Center for Biotechnology Information. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Accessed February 13, 2026. [Link]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1,3-Dimethyl-5-oxopyrrolidine-3-carboxylic acid may be sparse compared to commodity chemicals, its structural motifs dictate a strict safety protocol. We apply the Precautionary Principle : treat this compound as a bioactive irritant with potential for severe eye damage and respiratory sensitization until proven otherwise.
The primary risks are contact dermatitis (due to acidic hydrolysis on moist skin) and respiratory irritation (inhalation of fine particulates during weighing). The lipophilic methyl substitutions at positions 1 and 3 potentially enhance dermal penetration compared to unsubstituted pyrrolidines.
PPE Selection Matrix: The "Defense-in-Depth" Strategy
Do not rely on a single barrier. Use this matrix to select PPE based on the specific operational context.
Protection Zone
Standard Operation (Weighing, Transfer < 1g)
High-Risk Operation (Synthesis, Spills, > 1g)
Scientific Rationale
Hand Protection
Nitrile Gloves (Min.[1] thickness: 0.11 mm / 4-5 mil)
Permeation Dynamics: Organic acids degrade latex. Nitrile offers superior resistance to acid permeation. Double gloving creates a sacrificial outer layer against solvent co-contaminants.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Face Shield + Splash Goggles
Corrosivity: Safety glasses with side shields are insufficient for organic acids. Fine acidic dust can bypass side shields; goggles provide a vapor/dust seal.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
N95/P100 Respirator (If hood unavailable or during spill cleanup)
Fabrics: Standard cotton coats absorb acids. Synthetic aprons repel liquid splashes during dissolution steps.
Visualization: PPE Decision Logic
The following decision tree illustrates the logical flow for selecting PPE based on the state of matter and quantity.
Caption: Decision logic for PPE selection. Note that organic solvents (often used to dissolve this lipophilic acid) dictate glove choice more than the acid itself.
Operational Protocols: Self-Validating Systems
A. Weighing & Transfer (The Critical Zone)
Why: Dry organic acids are prone to static charging, causing "fly-away" powder that settles on surfaces, creating invisible contact hazards.
Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.
The "Clean-Hand/Dirty-Hand" Rule:
Left Hand (Dirty): Handles the chemical container and spatula.
Right Hand (Clean): Touches only the balance door and notebook.
Validation: If you see white residue on your pen or balance door, the system has failed. Decontaminate immediately.
Secondary Containment: Place the balance inside a containment tray or on a disposable absorbent pad.
B. Solubilization
Why: Dissolving carboxylic acids can be slightly exothermic.
Solvent Choice: When dissolving in organic bases (e.g., Pyridine, Triethylamine) or aqueous base, add the solid slowly to the liquid.
Venting: Do not cap the vessel immediately if evolution of heat or gas is possible.
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have spilled 500mg of powder on the benchtop.
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.
PPE Upgrade: Don safety goggles (if wearing glasses) and a second pair of gloves.
Containment (Dry): Do not wet the powder initially (this creates a corrosive slurry). Cover with a dry absorbent pad or carefully sweep into a dust pan using a brush, minimizing dust generation.
Neutralization (Wet): Once the bulk solid is removed, wipe the surface with a mild alkaline solution (1-5% Sodium Bicarbonate).
Validation: Use pH paper on the wet surface. It should read neutral (pH 6-8). If it turns red (acidic), repeat the bicarbonate wipe.
Disposal Logic
Solid Waste: Dispose of as "Hazardous Waste: Solid Organic Acid."
Liquid Waste: Segregate into "Acidic Organic Waste." CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid) or bleach, as pyrrolidine derivatives can form reactive N-chloro species or exothermic decompositions.
Caption: Spill response workflow emphasizing the neutralization step and pH validation.
References
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Organic Acids. Centers for Disease Control and Prevention. Available at: [Link]
PubChem. Compound Summary: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Analogous Structure).[2] National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Available at: [Link]